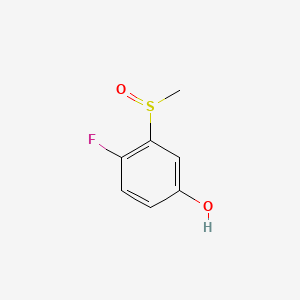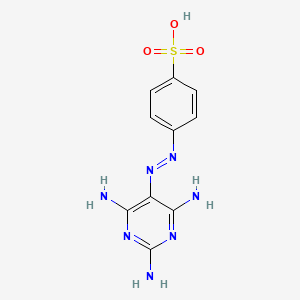
(2,4,6-Triamino-5-pyrimidinylazo)benzene-4-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid,4-[2-(2,4,6-triamino-5-pyrimidinyl)diazenyl]-: is an organosulfur compound with the molecular formula C10H11N7O3S and a molecular weight of 309.304 g/mol . This compound is characterized by the presence of a benzenesulfonic acid group attached to a diazenyl linkage, which is further connected to a triaminopyrimidine moiety . It is known for its applications in various scientific fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid,4-[2-(2,4,6-triamino-5-pyrimidinyl)diazenyl]- typically involves the diazotization of 2,4,6-triaminopyrimidine followed by coupling with benzenesulfonic acid . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate and the successful coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling processes, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield .
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonic acid derivatives.
科学的研究の応用
Chemistry: In chemistry, benzenesulfonic acid,4-[2-(2,4,6-triamino-5-pyrimidinyl)diazenyl]- is used as a reagent in organic synthesis, particularly in the preparation of azo dyes and other complex organic molecules .
Biology: The compound has applications in biological research, where it is used as a staining agent and in the study of enzyme interactions due to its ability to form stable complexes with proteins .
Medicine: In medicine, it is explored for its potential therapeutic properties, including its use as an antimicrobial agent and in the development of novel pharmaceuticals .
Industry: Industrially, the compound is used in the manufacture of dyes, pigments, and other specialty chemicals .
作用機序
The mechanism of action of benzenesulfonic acid,4-[2-(2,4,6-triamino-5-pyrimidinyl)diazenyl]- involves its interaction with molecular targets such as enzymes and proteins. The diazenyl linkage allows the compound to form stable complexes with these targets, potentially inhibiting their activity or altering their function . The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interactions with biological molecules .
類似化合物との比較
- Sulfanilic acid
- p-Toluenesulfonic acid
- Phenylsulfonic acid
Comparison: Benzenesulfonic acid,4-[2-(2,4,6-triamino-5-pyrimidinyl)diazenyl]- is unique due to the presence of the triaminopyrimidine moiety and the diazenyl linkage, which are not found in the similar compounds listed above . This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
2877-65-8 |
|---|---|
分子式 |
C10H11N7O3S |
分子量 |
309.31 g/mol |
IUPAC名 |
4-[(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C10H11N7O3S/c11-8-7(9(12)15-10(13)14-8)17-16-5-1-3-6(4-2-5)21(18,19)20/h1-4H,(H,18,19,20)(H6,11,12,13,14,15) |
InChIキー |
XTTCCPVIYILKCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NC2=C(N=C(N=C2N)N)N)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


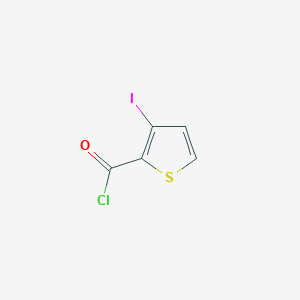
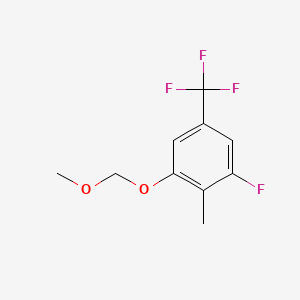
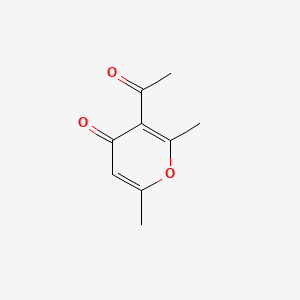
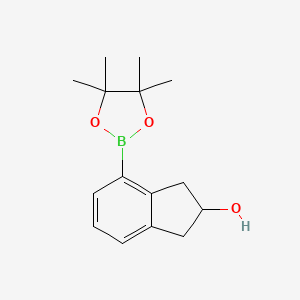
![[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B14014806.png)

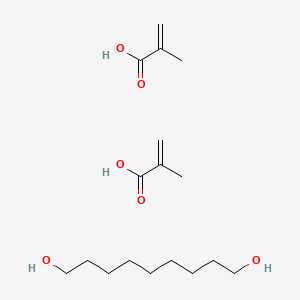
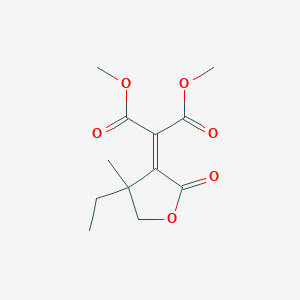
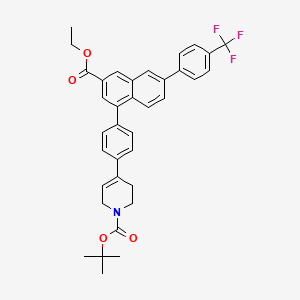
![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol](/img/structure/B14014838.png)
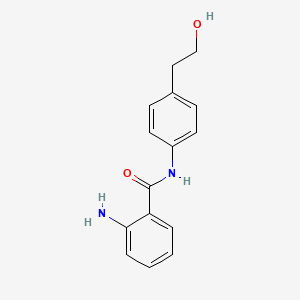
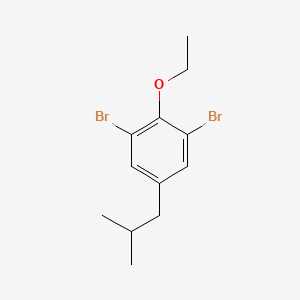
![[4-(2-Bromo-2-ethylbutanoyl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B14014855.png)
